2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H23FN6O3S and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications
Radioligands for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands of the translocator protein (18 kDa), with one compound, DPA-714, designed for labelling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This application highlights the potential of structurally related compounds in the development of imaging agents for neuroinflammatory processes.
Synthesis and Biological Activity of Heterocyclic Compounds
Research into pyrazolo[1,5-a]pyrimidines and related Schiff bases has explored their synthesis and in vitro cytotoxic activity against various human cancer cell lines, demonstrating the utility of these compounds in developing potential anticancer agents (Hassan et al., 2015).
Antipsychotic Potential
Compounds containing pyrazol-5-yl and related structures have been evaluated for their antipsychotic-like profile in behavioral animal tests. These studies have identified compounds that do not interact with dopamine receptors but show potential antipsychotic effects, offering a promising avenue for developing new antipsychotic medications (Wise et al., 1987).
Insecticidal Activity
The use of heterocycles incorporating a thiadiazole moiety, derived from compounds structurally related to the one , has been assessed against the cotton leafworm, Spodoptera littoralis, showing potential for developing new insecticidal agents (Fadda et al., 2017).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN6O3S/c1-28-10-8-22-17-13-11-23-26(18(13)25-19(24-17)30-2)9-7-21-16(27)12-29-15-6-4-3-5-14(15)20/h3-6,11H,7-10,12H2,1-2H3,(H,21,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFHNANYBNXQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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